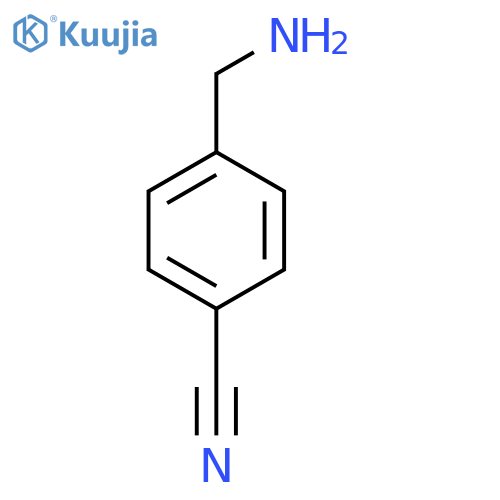

Cas no 10406-25-4 (4-Cyanobenzylamine)

4-Cyanobenzylamine 化学的及び物理的性質

名前と識別子

-

- 4-Cyanobenzylamine

- 4-(Aminomethyl)benzonitrile

- 4-Cyanobenzylamine HCl

- p-cyanobenzylamine

- Benzonitrile, 4-(aminomethyl)-

- 4-aminomethyl benzonitrile

- 4-cyanobenzyl amine

- 4-(Aminomethyl)benzonitrile HCl

- 4-CNBAM X HCL

- alpha-Amino-p-tolunitrile Hydrochloride

- p-(aminomethyl)benzonitrile hydrochloride

- 4-cyanobenzyamine

- 4-Cyan-benzylamin

- 4-cyano-benzylamine

- PubChem9986

- 4-cyano-benzyl amine

- 4-(cyano)benzylamine

- a-Amino-p-tolunitrile

- p-aminomethylbenzonitrile

- 4-cyanobenzenem

- (4-Cyanophenyl)methanamine

- SG5W3N5HYJ

- 1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine;4-(AMINOMETHYL)BENZONITRILE

- 4-cyanobenzenemethanamine

- MFCD00025578

- 4-aminomethyl-benzonitrile

- InChI=1/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2

- W-200714

- AC-16387

- AKOS000139186

- 4-Cyanobenzylamine, AldrichCPR

- alpha-Amino-p-tolunitrile

- 4-(aminomethyl) benzonitrile

- P-CYANOPHENYLMETHYLAMINE

- EN300-33164

- LFIWXXXFJFOECP-UHFFFAOYSA-N

- 10406-25-4

- LFIWXXXFJFOECP-UHFFFAOYSA-

- DTXSID40146234

- UNII-SG5W3N5HYJ

- EINECS 233-877-5

- BP-24095

- BDBM50232691

- NS00023277

- SCHEMBL297224

- CS-W022002

- BCP33970

- METHYL3,4-DI-O-ACETYL-D-GLUCURONAL

- 4-(aminomethyl)-benzonitrile

- .ALPHA.-AMINO-P-TOLUNITRILE

- 4-(Aminomethyl)benzonitrile;Benzonitrile, 4-(aminomethyl)-

- FT-0600790

- 4-aminomethylbenzonitrile

- SY012258

- PS-6134

- A800887

- CHEMBL4068773

- ALBB-035117

- benzylamine, 4-cyano-

- DB-006792

-

- MDL: MFCD00025578

- インチ: 1S/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2

- InChIKey: LFIWXXXFJFOECP-UHFFFAOYSA-N

- ほほえんだ: NCC1C=CC(C#N)=CC=1

計算された属性

- せいみつぶんしりょう: 132.06900

- どういたいしつりょう: 132.068748

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 色と性状: Liquid

- 密度みつど: 1.1

- ゆうかいてん: 274-279 °C(lit.)

- ふってん: 275.4℃ at 760 mmHg

- フラッシュポイント: 120.4 °C

- 屈折率: 1.573

- PSA: 49.81000

- LogP: 1.71728

- じょうきあつ: 0.0±0.6 mmHg at 25°C

4-Cyanobenzylamine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P261;P280;P301+P310;P311

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S22-S24/25

-

危険物標識:

- 危険レベル:TOXIC

- ちょぞうじょうけん:-20 °C

4-Cyanobenzylamine 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Cyanobenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A111198-100g |

4-(Aminomethyl)benzonitrile |

10406-25-4 | 97% | 100g |

$231.0 | 2025-02-21 | |

| Enamine | EN300-33164-5.0g |

4-(aminomethyl)benzonitrile |

10406-25-4 | 5.0g |

$108.0 | 2023-02-14 | ||

| Chemenu | CM117560-25g |

4-(Aminomethyl)benzonitrile |

10406-25-4 | 98% | 25g |

$83 | 2023-01-13 | |

| TRC | C955815-500mg |

4-Cyanobenzylamine |

10406-25-4 | 500mg |

$75.00 | 2023-05-18 | ||

| Chemenu | CM117560-10g |

4-(Aminomethyl)benzonitrile |

10406-25-4 | 98% | 10g |

$168 | 2022-06-14 | |

| Enamine | EN300-33164-10.0g |

4-(aminomethyl)benzonitrile |

10406-25-4 | 10.0g |

$200.0 | 2023-02-14 | ||

| AstaTech | 50108-5/G |

4-(AMINOMETHYL)BENZONITRILE |

10406-25-4 | 95% | 5g |

$39 | 2023-09-17 | |

| TRC | C955815-250mg |

4-Cyanobenzylamine |

10406-25-4 | 250mg |

$64.00 | 2023-05-18 | ||

| abcr | AB248050-5 g |

4-(Aminomethyl)benzonitrile; . |

10406-25-4 | 5g |

€96.80 | 2023-04-27 | ||

| Apollo Scientific | OR8902-25g |

4-(Aminomethyl)benzonitrile |

10406-25-4 | 93% | 25g |

£64.00 | 2025-02-20 |

4-Cyanobenzylamine 関連文献

-

Helena K. Philpott,Pamela J. Thomas,David Tew,Doug E. Fuerst,Sarah L. Lovelock Green Chem. 2018 20 3426

-

Yanlin Wang,Qiaoyu Li,Haimei Shi,Keqi Tang,Liang Qiao,Guopeng Yu,Chuanfan Ding,Shaoning Yu Lab Chip 2020 20 4632

-

Leli Zeng,Pranav Gupta,Yanglu Chen,Enju Wang,Liangnian Ji,Hui Chao,Zhe-Sheng Chen Chem. Soc. Rev. 2017 46 5771

-

Yuebi Hu,Angelo S. Mao,Rajiv M. Desai,Huanan Wang,David A. Weitz,David J. Mooney Lab Chip 2017 17 2481

-

Javier Hernández-Gil,Marta Braga,Bethany I. Harriss,Laurence S. Carroll,Chee Hau Leow,Meng-Xing Tang,Eric O. Aboagye,Nicholas J. Long Chem. Sci. 2019 10 5603

-

David Blomberg,Tomas Fex,Yafeng Xue,Kay Brickmann,Jan Kihlberg Org. Biomol. Chem. 2007 5 2599

-

Pragati Pandey,Jitendra K. Bera Chem. Commun. 2021 57 9204

-

John C. Jewett,Carolyn R. Bertozzi Chem. Soc. Rev. 2010 39 1272

-

Ziqian Liu,Qing Su,Pengyao Ju,Xiaodong Li,Guanghua Li,Qiaolin Wu,Bing Yang Chem. Commun. 2020 56 766

4-Cyanobenzylamineに関する追加情報

Introduction to 4-Cyanobenzylamine (CAS No. 10406-25-4)

4-Cyanobenzylamine, identified by the Chemical Abstracts Service Number (CAS No.) 10406-25-4, is a significant organic compound widely recognized in the field of pharmaceutical and chemical research. This compound belongs to the class of amines and features a cyanide substituent on a benzene ring, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have garnered attention for its potential applications in drug development, particularly in the synthesis of bioactive molecules.

The molecular structure of 4-cyanobenzylamine consists of a benzene ring substituted with a cyano group (-CN) at the para position relative to an amine group (-NH₂). This arrangement imparts distinct reactivity, enabling its use as a building block in constructing more complex molecules. The presence of both electron-withdrawing and nucleophilic functional groups makes it particularly valuable in medicinal chemistry, where precise functionalization is often required to achieve desired pharmacological properties.

In recent years, 4-cyanobenzylamine has been extensively studied for its role in the synthesis of various pharmacologically active compounds. One notable area of research involves its application in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes involved in cancer metabolism, offering promising leads for novel therapeutic agents.

Moreover, the compound has shown potential in the design of antimicrobial agents. Researchers have leveraged the reactivity of 4-cyanobenzylamine to develop novel scaffolds that exhibit enhanced activity against resistant bacterial strains. The cyanide moiety serves as a key pharmacophore, contributing to the binding affinity and specificity of these derivatives toward bacterial targets. Such findings highlight the compound's importance in addressing emerging challenges in antibiotic resistance.

Another significant application of 4-cyanobenzylamine lies in its use as a precursor for neuroactive compounds. The benzylamine core is a common structural motif in psychoactive substances, and modifications at the para position can significantly influence biological activity. Recent investigations have explored derivatives of 4-cyanobenzylamine as potential treatments for neurological disorders, including depression and anxiety. The cyano group's ability to modulate electron density across the aromatic ring has been particularly instrumental in optimizing pharmacokinetic profiles.

The synthesis of 4-cyanobenzylamine typically involves multi-step organic transformations, often starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques not only improve efficiency but also allow for greater control over regioselectivity, ensuring the accurate placement of functional groups at desired positions on the benzene ring.

In academic research, 4-cyanobenzylamine has been utilized as a model compound to study reaction mechanisms and develop new synthetic strategies. Its well-documented reactivity has provided insights into transition-metal catalysis and organometallic chemistry, contributing to advancements in synthetic organic chemistry education and practice. Such studies underscore the compound's value beyond its immediate applications in drug discovery.

The industrial relevance of 4-cyanobenzylamine is further emphasized by its role in large-scale manufacturing processes for pharmaceuticals. Companies specializing in fine chemicals have optimized production protocols to meet demand from research institutions and pharmaceutical companies alike. Continuous-flow reactors and green chemistry principles have been integrated into these processes to enhance sustainability while maintaining high standards of quality control.

Future directions in research involving 4-cyanobenzylamine are likely to focus on expanding its applications into new therapeutic areas. Innovations such as computational modeling and artificial intelligence-assisted drug design are expected to accelerate the discovery of novel derivatives with improved efficacy and reduced side effects. The compound's versatility ensures that it will remain a cornerstone in medicinal chemistry for years to come.

In conclusion, 4-cyanobenzylamine (CAS No. 10406-25-4) represents a critical intermediate with broad utility across pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications, making it indispensable for developing innovative therapeutics targeting various diseases. As scientific understanding evolves, so too will the applications and significance of this remarkable compound.

10406-25-4 (4-Cyanobenzylamine) 関連製品

- 10406-24-3(3-Cyanobenzylamine)

- 1804273-59-3(3-(3-Bromopropyl)-4-(methylthio)benzyl chloride)

- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)

- 1160263-53-5(8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride)

- 448213-95-4(methyl 5-N-(4-tert-butylbenzenesulfonyl)pyridine-4-amido-2-methyl-1-benzofuran-3-carboxylate)

- 921797-92-4(3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

- 1221724-32-8(2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid)

- 941944-29-2(N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

- 1264044-02-1(3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)

- 2172577-20-5(2-tert-butyl-N,N-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-amine)